molecular formula C5H12ClNO2S B7964234 D-methionine hydrochloride CAS No. 84228-57-9

D-methionine hydrochloride

Cat. No.: B7964234
CAS No.: 84228-57-9
M. Wt: 185.67 g/mol
InChI Key: OSUIUMQSEFFIKM-PGMHMLKASA-N
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Description

D-methionine hydrochloride is the hydrochloride salt form of D-methionine, an essential amino acid. Methionine is a sulfur-containing amino acid that plays a critical role in various metabolic processes. It is involved in the synthesis of proteins and other important biomolecules, making it vital for human health and nutrition .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-methionine hydrochloride typically involves the resolution of racemic methionine or the direct synthesis from suitable precursors. One common method is the resolution of racemic methionine using chiral resolution agents or enzymes. Another approach involves the direct synthesis from acrolein, hydrogen cyanide, and methyl mercaptan, followed by hydrolysis and purification steps .

Industrial Production Methods: Industrial production of this compound often relies on large-scale chemical synthesis processes. These processes involve the use of petrochemical feedstocks and various chemical reagents. The production typically includes steps such as the reaction of acrolein with hydrogen cyanide to form methionine nitrile, followed by hydrolysis to produce methionine, and finally, conversion to the hydrochloride salt .

Chemical Reactions Analysis

Types of Reactions: D-methionine hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

D-methionine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a chiral building block in organic synthesis and as a precursor for the synthesis of other sulfur-containing compounds.

    Biology: Studied for its role in protein synthesis, metabolism, and as a component of various enzymes.

    Medicine: Investigated for its potential therapeutic effects, including its antioxidant properties and its role in protecting against oxidative stress and neurodegenerative diseases.

    Industry: Used in the production of animal feed supplements to improve growth and health in livestock.

Mechanism of Action

D-methionine hydrochloride exerts its effects through several mechanisms:

Comparison with Similar Compounds

    L-methionine: The L-isomer of methionine, which is more commonly found in nature and used in protein synthesis.

    Methionine sulfoxide: An oxidized form of methionine that can be reduced back to methionine.

    Methionine sulfone: A further oxidized form of methionine.

Uniqueness: D-methionine hydrochloride is unique due to its specific stereochemistry, which can result in different biological activities compared to its L-isomer. It is also used in specific research and industrial applications where the D-isomer is preferred .

Biological Activity

D-methionine hydrochloride (D-Met) is the D-enantiomer of the amino acid methionine, which plays significant roles in various biological processes. This article explores the biological activity of D-Met, focusing on its antioxidant properties, protective effects against radiation and inflammation, and potential therapeutic applications.

1. Antioxidant Properties

D-Met is recognized for its antioxidant capabilities, primarily acting as a direct free radical scavenger. It has been shown to influence key antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), which are critical for mitigating oxidative stress in cells. Research indicates that D-Met can significantly reduce auditory brainstem response (ABR) threshold shifts in noise-exposed models, suggesting its role in otoprotection through antioxidant mechanisms .

Table 1: Antioxidant Mechanisms of D-Met

MechanismDescription
Direct ScavengingNeutralizes free radicals directly in biological systems
Enzyme ModulationEnhances levels of SOD and CAT, reducing oxidative damage
Glutathione PathwayActs as a cysteine sink, potentially fueling glutathione synthesis

2. Protective Effects Against Radiation

D-Met has been studied for its protective effects against radiation-induced damage, particularly in normal tissues during cancer treatment. In vitro studies have demonstrated that D-Met can protect oral mucosa from radiation-induced cell death without affecting tumor cells . This selective protection is crucial for minimizing side effects during radiotherapy.

Case Study: Oral Mucositis Prevention

  • Objective : Evaluate D-Met's efficacy in preventing oral mucositis.
  • Methodology : In vitro and in vivo models using C3H mice.
  • Findings : Significant reduction in mucositis severity was observed with D-Met treatment compared to controls.

3. Anti-inflammatory Effects

D-Met exhibits anti-inflammatory properties that contribute to its protective effects in various models of inflammation. For instance, it has been shown to ameliorate intestinal damage in experimental colitis models by modulating oxidative stress pathways and influencing the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway . This pathway is crucial for regulating the expression of antioxidant genes and mediating cellular responses to oxidative stress.

Table 2: Effects of D-Met on Inflammatory Markers

Study FocusKey Findings
Colitis ModelReduced histological damage and inflammatory cell infiltration
Nrf2 Pathway ActivationEnhanced expression of Nrf2 and downstream antioxidant genes

4. Clinical Applications and Future Directions

The unique properties of D-Met position it as a promising candidate for various therapeutic applications, including:

  • Radiation Protection : As a protective agent during cancer therapies.
  • Otoprotection : Potential use in preventing hearing loss due to noise exposure.
  • Inflammatory Disorders : Treatment strategies for conditions like ulcerative colitis.

Properties

IUPAC Name

(2R)-2-amino-4-methylsulfanylbutanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2S.ClH/c1-9-3-2-4(6)5(7)8;/h4H,2-3,6H2,1H3,(H,7,8);1H/t4-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSUIUMQSEFFIKM-PGMHMLKASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@H](C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40433111
Record name D-Methionine, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40433111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84228-57-9
Record name D-Methionine, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40433111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 3 g of D-methionine hydrochloride, 50 ml of propionic acid, 0.48 g of DL-methionine (0.2 mole per mole of D-methionine hydrochloride) and 0.16 ml of benzaldehyde (0.1 mole per mole of D-methionine hydrochloride) was stirred at 100° C. for 2 hours. After the reaction, 0.34 g of 35% hydrochloric acid was added to the mixture, and said mixture was ice-cooled. The crystalline precipitates were collected by filtration, and then washed with acetone. 3.10 g of DL-methionine hydrochloride were thereby obtained.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0.48 g
Type
reactant
Reaction Step One
Quantity
0.16 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.34 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-methionine hydrochloride
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D-methionine hydrochloride
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D-methionine hydrochloride
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